molecular formula C22H22ClF2N3O2S B2872668 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1217036-06-0

2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2872668
CAS No.: 1217036-06-0
M. Wt: 465.94
InChI Key: XPLRXIGTGCVADE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a thiazole ring bearing a 4-fluorophenyl group at the 4-position. The ethanone moiety is linked to a 2-fluorophenoxy group, and the hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2S.ClH/c23-17-7-5-16(6-8-17)19-15-30-21(25-19)13-26-9-11-27(12-10-26)22(28)14-29-20-4-2-1-3-18(20)24;/h1-8,15H,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRXIGTGCVADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed using the Hantzsch thiazole synthesis, a robust method for generating 2-aminothiazoles.

Procedure :

  • React 4-fluorophenylacetophenone (1.0 equiv) with bromine in acetic acid to yield 2-bromo-1-(4-fluorophenyl)ethanone (phenacyl bromide).
  • Combine phenacyl bromide with thiourea (1.2 equiv) in ethanol under reflux (78°C, 4 hr).
  • Neutralize with sodium bicarbonate to precipitate 4-(4-fluorophenyl)thiazol-2-amine (72% yield).

Key Data :

Step Reagents Conditions Yield
Bromination Br₂, CH₃COOH 25°C, 2 hr 85%
Cyclization Thiourea, EtOH Reflux, 4 hr 72%

Piperazine Alkylation

The thiazole-2-amine is functionalized to introduce a methyl-piperazine group.

Procedure :

  • Protect piperazine (1.0 equiv) with Boc anhydride in dichloromethane (DCM) to form 1-Boc-piperazine.
  • React Boc-piperazine with 2-(bromomethyl)-4-(4-fluorophenyl)thiazole (1.1 equiv) in acetonitrile (ACN) at 50°C for 5 hr.
  • Deprotect with trifluoroacetic acid (TFA) in DCM to yield 4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine (68% yield).

Optimization Insight :

  • Solvent : ACN outperforms DMF due to reduced side reactions.
  • Temperature : 50°C balances reaction rate and selectivity.

Ethanone Backbone Assembly

2-(2-Fluorophenoxy)Acetic Acid Synthesis

Procedure :

  • React 2-fluorophenol (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in toluene under basic conditions (K₂CO₃, 0°C → 25°C, 12 hr).
  • Hydrolyze the intermediate with NaOH (2M) to yield 2-(2-fluorophenoxy)acetic acid (89% yield).

Amide Coupling

The ethanone backbone is conjugated to the piperazine-thiazole intermediate via amide bond formation.

Procedure :

  • Activate 2-(2-fluorophenoxy)acetic acid (1.0 equiv) with EDC·HCl (1.5 equiv) and DMAP (0.2 equiv) in DCM.
  • Add 4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine (1.0 equiv) and stir at 25°C for 16 hr.
  • Purify via flash chromatography (DCM → EtOAc) to isolate 2-(2-fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone (63% yield).

Critical Parameters :

  • Coupling Agent : EDC·HCl minimizes racemization compared to DCC.
  • Solvent : DCM ensures solubility without competing reactions.

Hydrochloride Salt Formation

Procedure :

  • Dissolve the free base (1.0 equiv) in anhydrous diethyl ether.
  • Bubble HCl gas through the solution until precipitation ceases.
  • Filter and dry under vacuum to obtain the hydrochloride salt (95% yield).

Characterization Data :

  • Melting Point : 248–250°C.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45–7.30 (m, 4H), 4.70 (s, 2H), 3.85–3.60 (m, 8H).
  • HRMS : m/z calcd. for C₂₃H₂₂F₂N₃O₂ [M+H]⁺ 434.1681; found 434.1683.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hantzsch + EDC Coupling High regioselectivity, scalable Multi-step purification 63%
Direct Alkylation Fewer steps Lower thiazole stability 58%
Solid-Phase Synthesis Rapid iteration Specialized equipment needed 49%

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations Among Analogs

The compound is compared to four structurally related piperazine derivatives:

Compound Name Key Substituents Reference
Target Compound 2-Fluorophenoxy, 4-(4-fluorophenyl)thiazol-2-ylmethyl, HCl salt
2-(4-Methylphenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethanone hydrochloride 4-Methylphenoxy, 4-methylthiazol-2-ylmethyl, HCl salt
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophen-2-yl, 4-(trifluoromethyl)phenyl
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (Compound 22) Thiophen-2-yl, 4-(trifluoromethyl)phenyl, ethanone linkage
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl, 4-hydroxyphenyl-2-oxoethyl, trifluoroacetate counterion

Pharmacological Implications

  • Fluorine Substituents: The target compound’s 2-fluorophenoxy and 4-fluorophenyl groups may enhance metabolic stability and receptor binding compared to methyl-substituted analogs (e.g., ) due to fluorine’s electronegativity and small atomic radius .
  • Thiazole vs.
  • Counterion Effects : The hydrochloride salt in the target compound likely improves aqueous solubility compared to the trifluoroacetate salt in , which may exhibit lower bioavailability .

Research Findings and Trends

Crystallographic and Conformational Analysis

  • The piperazine ring in similar compounds (e.g., ) adopts a chair conformation, with puckering parameters influenced by substituents. The thiazole-methyl group in the target compound may induce steric strain, affecting ring dynamics .
  • The 4-fluorophenyl-thiazole moiety could promote π-π stacking in protein binding pockets, a feature absent in methyl-substituted analogs .

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorophenoxy group : This moiety is known to enhance lipophilicity and biological activity.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Piperazine linkage : Commonly found in many pharmaceutical agents, providing various pharmacological effects.

The molecular formula is C22H24F2N2O2SC_{22}H_{24}F_2N_2O_2S with a molecular weight of approximately 426.50 g/mol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathway
PC-3 (Prostate)8.0Inhibition of VEGFR-2 signaling
HCT116 (Colon)15.3Cell cycle arrest at G1 phase

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

The primary mechanisms through which this compound exerts its biological effects include:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy due to its role in tumor angiogenesis. Docking studies revealed strong interactions between the compound and the active site of VEGFR-2, suggesting a competitive inhibition mechanism .
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3 and PARP .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Study 1: Efficacy Against Breast Cancer

In a study published in Molecular Cancer Therapeutics, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The study reported an IC50 value of 12.5 µM, with significant induction of apoptosis observed via Annexin V staining assays. Additionally, Western blot analyses confirmed the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study 2: Prostate Cancer Treatment

A separate investigation focused on PC-3 prostate cancer cells, where the compound demonstrated an IC50 value of 8.0 µM. The study highlighted the inhibition of VEGFR-2 signaling pathways as a critical mechanism for its anticancer activity, suggesting potential for therapeutic application in prostate cancer management .

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